molecular formula C10H17N2O3P B12291491 Diethyl (2,5-diaminophenyl)phosphonate

Diethyl (2,5-diaminophenyl)phosphonate

Katalognummer: B12291491
Molekulargewicht: 244.23 g/mol
InChI-Schlüssel: GUNMIVBVCRQVLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (2,5-diaminophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H17N2O3P It is characterized by the presence of a phosphonate group attached to a 2,5-diaminophenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2,5-diaminophenyl)phosphonate typically involves the reaction of diethyl phosphite with 2,5-diaminophenyl derivatives. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl and vinyl halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve product purity .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (2,5-diaminophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triflic anhydride for chemoselective activation, palladium catalysts for cross-coupling reactions, and various chlorinating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of diethyl (2,5-diaminophenyl)phosphonate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The phosphonate group enhances its stability and resistance to hydrolysis, making it effective in various biological and chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other phosphonates such as diethyl phosphonate, diethyl benzylphosphonate, and various amino-phosphonates .

Uniqueness

Diethyl (2,5-diaminophenyl)phosphonate is unique due to the presence of the 2,5-diaminophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other phosphonates and suitable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C10H17N2O3P

Molekulargewicht

244.23 g/mol

IUPAC-Name

2-diethoxyphosphorylbenzene-1,4-diamine

InChI

InChI=1S/C10H17N2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4,11-12H2,1-2H3

InChI-Schlüssel

GUNMIVBVCRQVLC-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C1=C(C=CC(=C1)N)N)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.